N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxy-methylphenyl group, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of aniline to form N-acetylaniline.
Formation of the Hydroxy-Methylphenyl Group: This step involves the hydroxylation and methylation of a phenyl ring.
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Coupling Reactions: The final step involves coupling the acetylamino group, hydroxy-methylphenyl group, and pyrazole ring through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-acetylamino)phenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl group on the hydroxyphenyl ring.
N-(4-acetylamino)phenyl)-5-(2-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the hydroxy group on the methylphenyl ring.
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-11-4-3-5-15(18(11)25)16-10-17(23-22-16)19(26)21-14-8-6-13(7-9-14)20-12(2)24/h3-10,25H,1-2H3,(H,20,24)(H,21,26)(H,22,23) |
InChI Key |
CRKQDWOYSOJSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)O |
Origin of Product |
United States |
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